Cas no 111844-17-8 (L-Alanine,glycyl-3-mercapto-D-valylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-cysteinyl-)

L-Alanine,glycyl-3-mercapto-D-valylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-cysteinyl- structure
111844-17-8 structure
Product Name:L-Alanine,glycyl-3-mercapto-D-valylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-cysteinyl-
CAS No:111844-17-8
MF:C35H57N13O14S2
MW:948.035784482956
CID:129429
PubChem ID:15408298
Update Time:2025-04-18

L-Alanine,glycyl-3-mercapto-D-valylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-cysteinyl- Chemical and Physical Properties

Names and Identifiers

    • L-Alanine,glycyl-3-mercapto-D-valylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-cysteinyl-
    • GLY-PEN-GLY-ARG-GLY-ASP-SER-PRO-CYS-ALA
    • G-PEN-G-R-G-D-S-P-C-A
    • L-Alanine,glycyl-3-mercapto-D-valylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-cyst...
    • gly-pen-gly-arg-gly-asp-ser-pro-cys-ala (pen2,cys
    • 111844-17-8
    • (2S)-2-[[(3S,6S,12S,18R,23R,26S)-18-[(2-Aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid
    • Inchi: 1S/C35H57N13O14S2/c1-16(33(61)62)42-29(57)20-15-63-64-35(2,3)26(47-22(50)11-36)31(59)41-13-23(51)43-17(6-4-8-39-34(37)38)27(55)40-12-24(52)44-18(10-25(53)54)28(56)45-19(14-49)32(60)48-9-5-7-21(48)30(58)46-20/h16-21,26,49H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39)/t16-,17-,18-,19-,20-,21-,26+/m0/s1
    • InChI Key: ZIUBAOYWPQLZAL-SFHRIDMQSA-N
    • SMILES: S1C[C@@H](C(N[C@H](C(=O)O)C)=O)NC([C@@H]2CCCN2C([C@H](CO)NC([C@H](CC(=O)O)NC(CNC([C@H](CCC/N=C(\N)/N)NC(CNC([C@H](C(C)(C)S1)NC(CN)=O)=O)=O)=O)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 947.35900
  • Monoisotopic Mass: 947.35893589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 14
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 64
  • Rotatable Bond Count: 12
  • Complexity: 1800
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -8.4
  • Topological Polar Surface Area: 489Ų

Experimental Properties

  • PSA: 486.46000
  • LogP: -2.33060
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.